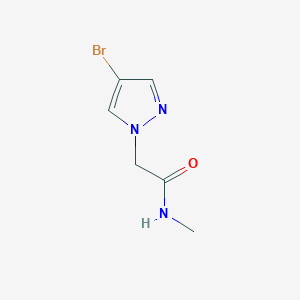

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide

説明

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at the 4-position and a methylacetamide group makes this compound unique and potentially useful in various scientific applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide typically involves the reaction of 4-bromo-1H-pyrazole with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

化学反応の分析

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or other reduced forms.

Substitution: Formation of substituted pyrazoles with various functional groups.

科学的研究の応用

Chemical and Biological Properties

Chemical Structure and Synthesis

The compound features a pyrazole ring with a bromine substituent and an N-methylacetamide functional group. The synthesis typically involves the reaction of 4-bromo-1H-pyrazole with chloroacetamide under basic conditions, often using potassium carbonate in solvents like dimethylformamide (DMF) .

Biological Activity

The presence of the bromine atom enhances the compound's reactivity and biological activity. Pyrazole derivatives are known for their diverse biological properties, including anti-inflammatory, antibacterial, and anticancer activities .

Medicinal Chemistry

-

Anticancer Properties

Research has indicated that pyrazole derivatives exhibit potent anticancer activity. For instance, studies have shown that compounds similar to 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide can inhibit cancer cell proliferation in various models . -

Antimicrobial Activity

The compound has been investigated for its potential as an antimicrobial agent. Studies have demonstrated that pyrazole derivatives can effectively combat bacterial strains such as E. coli and S. aureus, highlighting their role in developing new antibiotics . -

Enzyme Inhibition

It is also being explored for its ability to inhibit specific enzymes involved in disease processes. The bromine substituent may enhance binding affinity to target enzymes or receptors, potentially leading to therapeutic applications .

Material Science

-

Development of New Materials

The compound's unique structure allows it to be utilized in synthesizing novel materials with specific properties, such as polymers or catalysts. Its ability to form metal complexes has been noted, which could lead to innovative applications in catalysis . -

Polymer Chemistry

Research into using this compound in polymer chemistry is ongoing, focusing on creating materials that exhibit enhanced thermal stability and mechanical properties due to the incorporation of pyrazole units .

Anticancer Research

A study focused on a series of pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. The compound was shown to induce apoptosis in cancer cells through the modulation of key signaling pathways .

Antimicrobial Studies

In a comparative study of different pyrazole derivatives, this compound exhibited superior antimicrobial activity against resistant strains of bacteria compared to standard antibiotics .

作用機序

The mechanism of action of 2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

類似化合物との比較

Similar Compounds

- 2-(4-Bromo-1H-pyrazol-1-yl)aniline

- 2-(4-Bromo-1H-pyrazol-1-yl)ethanol

- 4-Bromo-1H-pyrazole

Uniqueness

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is unique due to the presence of the N-methylacetamide group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

生物活性

2-(4-Bromo-1H-pyrazol-1-YL)-N-methylacetamide is an organic compound characterized by a brominated pyrazole moiety and an N-methylacetamide functional group, with the molecular formula C6H8BrN3O and a molecular weight of 218.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it may exhibit anti-inflammatory, analgesic, and antimicrobial properties due to its structural characteristics.

Structural Features

The compound consists of a pyrazole ring substituted at the 4-position with a bromine atom, which enhances its lipophilicity and bioavailability. The presence of the N-methylacetamide group further contributes to its chemical reactivity and potential biological efficacy.

| Feature | Description |

|---|---|

| Molecular Formula | C6H8BrN3O |

| Molecular Weight | 218.05 g/mol |

| Key Functional Groups | Brominated pyrazole, N-methylacetamide |

Pharmacological Properties

Research indicates that compounds containing pyrazole rings often exhibit a range of biological activities. For this compound, preliminary studies suggest:

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

- Analgesic Properties : Similar compounds have shown analgesic effects in various studies, indicating potential applications in pain management.

- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, which could be relevant for this compound as well.

Despite the promising indications of biological activity, comprehensive scientific literature detailing the specific mechanisms of action for this compound is currently limited.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The bromine atom and the pyrazole ring are crucial for its binding affinity and biological activity. Further detailed studies are needed to elucidate these interactions fully.

Case Studies and Research Findings

While direct studies on this compound are sparse, related research on pyrazole derivatives provides insights into potential applications:

- Anti-inflammatory Studies : Research has shown that certain pyrazole derivatives exhibit significant inhibitory activity against pro-inflammatory cytokines like TNF-α and IL-6. For instance, compounds similar in structure demonstrated inhibitory effects ranging from 61% to 93% at concentrations comparable to standard anti-inflammatory drugs .

- Enzyme Inhibition : Molecular docking studies on related compounds suggest effective binding to specific enzymes or receptors, influencing their activity. Such findings underscore the importance of further investigating the binding affinities of this compound.

- Antimicrobial Activity : Other pyrazole derivatives have been tested against various bacterial strains, showing promising results. For example, compounds with similar functionalities have demonstrated significant antibacterial activity against E. coli and S. aureus, indicating that this compound may also possess similar properties .

Future Research Directions

Given the structural uniqueness of this compound, future research should focus on:

- Synthesis and Characterization : Developing robust synthetic pathways to produce this compound efficiently.

- In vitro and In vivo Studies : Conducting detailed biological assays to evaluate its pharmacological effects systematically.

- Mechanistic Studies : Investigating the specific molecular targets and pathways that this compound interacts with to understand its biological effects better.

特性

IUPAC Name |

2-(4-bromopyrazol-1-yl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-8-6(11)4-10-3-5(7)2-9-10/h2-3H,4H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWHACBMAWLNUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598856 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179904-89-2 | |

| Record name | 2-(4-Bromo-1H-pyrazol-1-yl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。